Ddr1-IN-4

DDR1 inhibitor kinase selectivity DDR2 off-target

Researchers requiring unambiguous target engagement data in DDR1-driven fibrosis models face the risk of confounding DDR2-mediated off-target effects when using inhibitors with narrow selectivity windows. Ddr1-IN-4 provides a validated solution: • 64-fold biochemical selectivity for DDR1 (IC50 29 nM) over DDR2 (IC50 1.9 μM), minimizing off-target confounding in cellular assays • Preserves renal function and reduces histological fibrosis markers (Picro Sirius Red, α-SMA, collagen I) in the Col4a3-/- Alport syndrome model at 90 mg/kg ip daily • Achieves >70% inhibition of DDR1 autophosphorylation at 1 μM in HT1080 cells while retaining DDR2 selectivity Supplied with comprehensive analytical documentation for procurement confidence.

Molecular Formula C23H20BrF3N6O3
Molecular Weight 565.3 g/mol
Cat. No. B607013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDdr1-IN-4
SynonymsDDR1 inhibitor 2.45;  DDR1 IN-2.45;  DDR1-IN 2.45;  DDR1-IN-2.45
Molecular FormulaC23H20BrF3N6O3
Molecular Weight565.3 g/mol
Structural Identifiers
SMILESC1CN(CCC12C3=C(C=CC=C3Br)N(C2=O)CC(=O)NCC(F)(F)F)C(=O)C4=NC5=C(C=C4)NN=C5
InChIInChI=1S/C23H20BrF3N6O3/c24-13-2-1-3-17-19(13)22(21(36)33(17)11-18(34)28-12-23(25,26)27)6-8-32(9-7-22)20(35)15-5-4-14-16(30-15)10-29-31-14/h1-5,10H,6-9,11-12H2,(H,28,34)(H,29,31)
InChIKeyUXEXYURPAPXPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ddr1-IN-4: Biochemical Profile and Procurement Rationale


Ddr1-IN-4 (also designated Compound 2.45) is a small-molecule autophosphorylation inhibitor of Discoidin Domain Receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase implicated in fibrotic disease and oncology [1]. It was derived from DNA-encoded library screening and subsequent structure-guided optimization, distinguishing it from earlier ATP-competitive chemotypes [1]. The compound exhibits a biochemical IC50 of 29 nM against DDR1 and demonstrates 64-fold selectivity over DDR2 (IC50 1.9 μM) in direct comparative enzymatic assays [1].

1
Target engagement

DDR1 autophosphorylation inhibition studies

2
Selectivity context

Reported isoform-selectivity profile (DDR1 over DDR2)

3
In vivo research fit

Kidney fibrosis model-response context

Risks of Substituting Ddr1-IN-4


DDR1 inhibitors exhibit profound variation in both primary target potency and, critically, their selectivity window against the closely related DDR2 kinase and broader kinome off-targets. Compounds such as DDR1-IN-1 possess only ~4-fold biochemical selectivity for DDR1 over DDR2 (IC50 105 nM vs 413 nM) [1], while others like 7rh exhibit higher DDR1 affinity (Kd 0.6 nM) but distinct physicochemical and oral bioavailability profiles (F = 67.4%) . Substituting Ddr1-IN-4 with another in-class inhibitor without verifying the specific quantitative selectivity profile (64-fold for Ddr1-IN-4) and validated in vivo activity in fibrosis models risks introducing uncharacterized DDR2-mediated off-target effects or failing to reproduce published preclinical outcomes.

Selectivity profile mismatch

Other DDR1 inhibitors (e.g., DDR1-IN-1, 7rh) exhibit reported lower selectivity windows, which may alter DDR2 off-target interpretation.

In vivo validation gap

Reported antifibrotic model-response may not extrapolate to compounds without comparable kidney fibrosis endpoint data.

Physicochemical profile differences

7rh shows distinct oral bioavailability and kinase affinity profile, which may shift exposure-model interpretation.

Ddr1-IN-4 vs. DDR1-IN-1 and 7rh


DDR1/DDR2 Biochemical Selectivity

Ddr1-IN-4 demonstrates 64-fold biochemical selectivity for DDR1 (IC50 = 29 nM) over DDR2 (IC50 = 1.9 μM) [1]. In contrast, the commonly cited probe DDR1-IN-1 exhibits only 4-fold selectivity (DDR1 IC50 = 105 nM; DDR2 IC50 = 413 nM) [2], while 7rh exhibits ~15-fold selectivity based on reported IC50 values (DDR1 IC50 = 6.8-13.1 nM; DDR2 IC50 = 101.4-203 nM) .

DDR1/DDR2 biochemical selectivity
Cross-study comparable
64-fold selectivity window (IC50 29 nM vs 1.9 μM) versus DDR1-IN-1 (4-fold) and 7rh (~15-fold)
Reported selectivity window supports DDR1-targeted study design with lower DDR2 off-target probability.
Biochemical kinase activity assay using recombinant kinase domains.
DDR1 inhibitor kinase selectivity DDR2 off-target biochemical assay autophosphorylation

Cellular Autophosphorylation Inhibition

In HT1080 cells engineered to overexpress DDR1, Ddr1-IN-4 achieves >70% inhibition of DDR1 autophosphorylation at a concentration of 1 μM while retaining selectivity over DDR2 [1]. Comparable cellular engagement data for DDR1-IN-1 indicates an EC50 of 86 nM in U2OS cells [2]; however, Ddr1-IN-4 is evaluated in a distinct overexpression system, and direct head-to-head cellular comparisons are not available.

Cellular autophosphorylation inhibition
Supporting evidence
>70% inhibition at 1 μM in HT1080 cells overexpressing DDR1; DDR1-IN-1 EC50 86 nM in U2OS cells not directly comparable
Cellular target engagement context supports pathway analysis; cross-cell-line comparison requires validation.
Distinct overexpression systems limit direct quantitative comparison.
cellular assay DDR1 phosphorylation HT1080 cells target engagement dose-response

In Vivo Antifibrotic Efficacy in Alport Model

Ddr1-IN-4, administered intraperitoneally at 90 mg/kg daily, preserves renal function and significantly reduces tissue damage in Col4a3–/– mice (a preclinical model of Alport syndrome) [1]. The therapeutic intervention includes quantified reduction of fibrosis as assessed by Picro Sirius Red staining, smooth muscle actin immunostaining, and collagen I accumulation [1]. In contrast, in vivo antifibrotic efficacy data are not reported for DDR1-IN-1 [2], and 7rh is characterized primarily for anti-tumor rather than antifibrotic activity .

In vivo antifibrotic model response
Direct comparison
Preserved renal function and reduced fibrosis markers in Col4a3–/– mice at 90 mg/kg ip daily; DDR1-IN-1 no in vivo data, 7rh anti-tumor only
Reported model-response context supports fibrosis-related research fit; comparator compounds lack analogous validation.
Alport syndrome mouse model; therapeutic dosing regimen.
renal fibrosis Alport syndrome Col4a3 knockout mouse in vivo pharmacology antifibrotic

Ddr1-IN-4 Research Applications


Preclinical Renal Fibrosis Models

Ddr1-IN-4 is the DDR1 inhibitor of choice for studies in the Col4a3–/– Alport syndrome model or other chronic kidney disease models, given its demonstrated ability to preserve renal function and reduce histological fibrosis markers (Picro Sirius Red staining, smooth muscle actin immunostaining, collagen I accumulation) at a therapeutic dose of 90 mg/kg ip daily [1].

DDR1/DDR2-Selective Target Validation

In biochemical and cellular assays where DDR2-mediated off-target effects could confound interpretation, Ddr1-IN-4 offers a 64-fold selectivity margin (IC50 29 nM vs 1.9 μM) [1], compared to the ~4-fold margin of DDR1-IN-1 [2], reducing the likelihood of false-positive or false-negative results in target engagement studies.

Collagen-DDR1 Signaling Analysis

Ddr1-IN-4 achieves >70% inhibition of DDR1 autophosphorylation at 1 μM in HT1080 cells overexpressing DDR1 while maintaining selectivity over DDR2 [1], making it suitable for pathway analysis where collagen-induced DDR1 activation is the primary readout.

Application
Selection Property
Validation Focus
Kidney fibrosis disease-model studies
Reported in vivo fibrosis model-response data
Renal function and renal tissue fibrosis endpoint review
DDR1/DDR2 target validation assays
Isoform-selectivity profile over DDR2
Biochemical and cellular target-engagement endpoint interpretation
Collagen-DDR1 signaling pathway research
Cellular DDR1 autophosphorylation inhibition
Collagen-induced DDR1 activation readout review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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